molecular formula C10H21NO B2883436 2-(3-Methylbutoxy)cyclopentan-1-amine CAS No. 1038313-16-4

2-(3-Methylbutoxy)cyclopentan-1-amine

Cat. No. B2883436
CAS RN: 1038313-16-4
M. Wt: 171.284
InChI Key: ZAXGUJIXMMJHLS-UHFFFAOYSA-N
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Description

2-(3-Methylbutoxy)cyclopentan-1-amine is an organic compound with the molecular formula C10H21NO . It is a derivative of ammonia, where one of the hydrogen atoms is replaced by a 2-(3-methylbutoxy)cyclopentan-1 group .


Synthesis Analysis

The synthesis of amines like 2-(3-Methylbutoxy)cyclopentan-1-amine can be achieved through various methods. One common method is the alkylation and acylation of amines . Primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . Another method is the reductive amination of aldehydes or ketones .


Molecular Structure Analysis

Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom . In the case of 2-(3-Methylbutoxy)cyclopentan-1-amine, the nitrogen atom is bonded to two carbon atoms, classifying it as a secondary amine .


Chemical Reactions Analysis

Amines, including 2-(3-Methylbutoxy)cyclopentan-1-amine, can undergo a variety of chemical reactions. They can react with acid chlorides to form amides . They can also undergo Hofmann elimination, a process that involves the conversion of an amine to an alkene .

Scientific Research Applications

Synthesis of Fused Tricyclic Amines

A tandem one-pot reaction involving condensation, cyclization (N-alkylation), and an azomethine ylide or nitrone dipolar cycloaddition was utilized for synthesizing tricyclic amines from acyclic enolizable aldehydes. This methodology facilitated the synthesis of the alkaloid myrioxazine A, showcasing its potential in the creation of complex alkaloid structures and antimalarial compounds (Burrell et al., 2009).

Catalysis in Amination Reactions

The use of Ru/Nb2O5 catalysts with varying Nb2O5 morphologies demonstrated significant efficiency in the reductive amination of cyclopentanone, a precursor in producing cyclopentylamine. This catalytic system proved to be stable and versatile, extending its application to a series of aldehydes/ketones and highlighting its potential in the production of amines for pharmaceuticals, pesticides, and cosmetics (Guo et al., 2019).

Development of Nonpeptide Antagonists

CP-96,345 was identified as a potent nonpeptide antagonist of the substance P (NK1) receptor, indicating its potential as a valuable tool for investigating the physiological properties of substance P and its role in diseases. This compound's selectivity and competitive antagonism in NK1 receptors highlight its significance in medicinal chemistry research (Snider et al., 1991).

Polymer Chemistry and Material Science

Polymer Modification

The amination of chloromethylated polystyrene with 2-aminobutanol showcased the influence of the “hydrophilic effect” of the hydroxyl group on the reactivity of chloromethyl groups, shedding light on the complexities of polymer surface modifications. This study contributes to the understanding of group interactions in polyelectrolytes and the kinetics of polymer functionalization (Kawabe & Yanagita, 1971).

Impact on Polymer Microstructure

The investigation into the effects of tetramethylethylenediamine on butadiene anionic polymerization models revealed insights into polybutadiene microstructures, demonstrating the significant impact of amine to lithium ratios on polymer properties. This research highlights the role of amines in modifying polymerization processes and the resulting material properties, which are crucial for developing new polymeric materials (Werbowyj et al., 1986).

properties

IUPAC Name

2-(3-methylbutoxy)cyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-8(2)6-7-12-10-5-3-4-9(10)11/h8-10H,3-7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXGUJIXMMJHLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1CCCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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